molecular formula C5H6BrN3OS B2604147 5-Bromo-2-methanesulfinylpyrimidin-4-amine CAS No. 2219378-93-3

5-Bromo-2-methanesulfinylpyrimidin-4-amine

Cat. No.: B2604147
CAS No.: 2219378-93-3
M. Wt: 236.09
InChI Key: PISKLKJRIGCXHL-UHFFFAOYSA-N
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Description

5-Bromo-2-methanesulfinylpyrimidin-4-amine is a synthetically versatile pyrimidine derivative designed for advanced research and development. This compound features multiple reactive sites, including a bromine substituent and a methanesulfinyl group, which facilitate a wide range of cross-coupling and functionalization reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings . The pyrimidine core is a privileged scaffold in medicinal chemistry, commonly found in molecules with significant biological activity . The electron-deficient nature of the pyrimidine ring makes it an ideal candidate for the construction of kinase inhibitors, anti-infective agents, and central nervous system (CNS) targeted therapeutics . The methanesulfinyl group, in particular, can act as a key pharmacophore or a synthetic handle for further oxidation or substitution, enhancing the molecule's utility in structure-activity relationship (SAR) studies. This reagent is intended for use as a key intermediate in drug discovery programs and the synthesis of complex heterocycles for agrochemicals and materials science. It is supplied with high purity and quality guarantees for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling Disclaimer: The information provided is based on analogous compounds and theoretical assessment. Researchers should handle this material with appropriate precautions and verify its properties through experimental characterization.

Properties

IUPAC Name

5-bromo-2-methylsulfinylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3OS/c1-11(10)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISKLKJRIGCXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Methanesulfinylpyrimidin 4 Amine and Its Precursors

Retrosynthetic Analysis of 5-Bromo-2-methanesulfinylpyrimidin-4-amine

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, more readily available precursors. The most apparent disconnection is at the sulfoxide (B87167) group, a functional group transformation that points to the oxidation of a corresponding thioether. This leads to the key precursor, 5-bromo-2-(methylthio)pyrimidin-4-amine .

Further disconnection of this thioether intermediate involves breaking the bonds of the pyrimidine (B1678525) ring itself. A common strategy for pyrimidine synthesis involves the condensation of a three-carbon unit with an amidine-containing fragment. This suggests that the pyrimidine core could be constructed from precursors such as a malonic acid derivative, ammonia (or an amino equivalent), and a thiourea derivative.

Alternatively, a functional group interconversion approach on a pre-formed pyrimidine ring is a more common and often more efficient strategy. This involves starting with a substituted pyrimidine and sequentially adding the required functional groups. A plausible route begins with a simpler pyrimidine, such as 2,4-dichloropyrimidine, which can be selectively functionalized. The analysis suggests the following forward synthetic logic:

Oxidation: Convert the methylthio group of 5-bromo-2-(methylthio)pyrimidin-4-amine to the target methanesulfinyl group.

Precursor Synthesis: Synthesize 5-bromo-2-(methylthio)pyrimidin-4-amine from a more fundamental pyrimidine structure. This typically involves introducing the amino, methylthio, and bromo groups in a specific order to ensure correct regiochemistry.

Development of Novel Synthetic Routes to this compound

The development of synthetic routes is built upon the retrosynthetic framework, focusing on creating the key thioether intermediate and then performing the final oxidation.

A practical multi-step synthesis begins with commercially available, substituted pyrimidines. One established route to a closely related precursor, 5-bromo-2-(methylthio)pyrimidine , starts from 5-bromo-2-chloropyrimidine. chemicalbook.com This intermediate can then be further functionalized.

A potential pathway to the key amine precursor could proceed as follows:

Thioether Formation: Nucleophilic substitution of a leaving group (e.g., chlorine) at the 2-position of a pyrimidine ring with a methylthiolate source. For instance, reacting 5-bromo-2-chloropyrimidine with methyl mercaptan in a solvent like DMF yields 5-bromo-2-(methylthio)pyrimidine. chemicalbook.com

Amination: Introduction of the amino group at the 4-position. This can be challenging and may require activating the C4 position. If starting from a precursor like 5-bromo-2,4-dichloropyrimidine, sequential and selective substitution with methylthiolate and then ammonia could provide a viable route to 5-bromo-2-(methylthio)pyrimidin-4-amine.

Bromination: If the synthesis starts from a pyrimidine lacking the 5-bromo substituent, an electrophilic bromination step is required. For example, treating 2-amino-4(3H)-pyrimidinone derivatives with bromine in acetic acid provides the 5-bromo analogues in good yields. nih.gov This step is typically performed on an activated pyrimidine ring.

A documented synthesis for the thioether precursor is summarized below:

StepReactantReagents and ConditionsProductYieldReference
15-bromo-2-chloropyrimidineMethyl mercaptan, DMF, 50 °C, 3 h5-bromo-2-(methylthio)pyrimidine75% chemicalbook.com

This table outlines the synthesis of a key precursor. The subsequent amination at the C4 position would lead to the direct precursor for oxidation.

Beyond linear functionalization of a pre-existing pyrimidine ring, alternative strategies focus on constructing the ring with the desired substituents already incorporated or positioned for easy modification.

Alternative Cyclization: Modern pyrimidine synthesis often involves metal-catalyzed multicomponent reactions. mdpi.com For instance, a [2+2+2] cycloaddition strategy involving alkynes and nitriles mediated by zirconium can produce polysubstituted pyrimidines. mdpi.com Similarly, copper-catalyzed cyclization of ketones with nitriles offers a general route to functionalized pyrimidines. organic-chemistry.org A hypothetical route could involve the cyclization of a β-dicarbonyl equivalent, a thiourea derivative, and another component to build the substituted pyrimidine core in fewer steps.

Alternative Functionalization: Recent advances in C-H functionalization could provide more direct routes, avoiding the need for pre-installed leaving groups. However, the electronic nature of the pyrimidine ring often dictates the site of reactivity. Deconstruction-reconstruction strategies have also emerged, where a pyrimidine ring is opened to a linear intermediate and then re-cyclized with different components to achieve structural diversity. researchgate.netnih.gov This allows for the introduction of various substituents at the 2-position by using different amidines in the re-cyclization step. nih.gov

Optimizing reaction conditions is crucial for maximizing yield and purity in multi-step syntheses. Key parameters for optimization in the synthesis of this compound and its precursors include solvent, temperature, reaction time, and catalyst loading. researchgate.netscielo.br

For the nucleophilic substitution step to form the thioether, optimization might involve screening different bases and solvents to enhance the nucleophilicity of the thiol while minimizing side reactions. In the subsequent oxidation step, controlling the stoichiometry of the oxidant is critical to prevent over-oxidation to the sulfone.

Reaction StepParameter to OptimizeTypical Conditions/VariationsGoal
Thioether Formation (SNAr)Solvent, Temperature, BaseSolvents: DMF, ACN, THF Temperature: 25-100 °C Base: K2CO3, NaH, Et3NMaximize yield, minimize reaction time.
BrominationBrominating Agent, SolventAgents: Br2, NBS Solvents: Acetic Acid, CH2Cl2Achieve high regioselectivity and yield.
Thioether OxidationOxidant, Catalyst, TemperatureOxidants: H2O2, m-CPBA Catalysts: Metal oxides, none Temperature: 0-25 °CSelective conversion to sulfoxide, prevent sulfone formation.

This interactive table presents key parameters that would be targeted for optimization in the synthetic sequence.

Advanced Approaches to Sulfoxide Formation at the Pyrimidine Core

The final and key transformation is the selective oxidation of the methylthio group to a methanesulfinyl group without affecting other sensitive functionalities on the pyrimidine ring, such as the amino group.

The oxidation of sulfides to sulfoxides is a well-established transformation, but achieving high selectivity without over-oxidation to the corresponding sulfone can be challenging. jsynthchem.com A variety of reagents and catalytic systems have been developed for this purpose.

Common Oxidants and Catalytic Systems:

Hydrogen Peroxide (H₂O₂): This is an environmentally friendly and cost-effective oxidant. jsynthchem.com The reaction can be catalyzed by various metal complexes or heterogeneous catalysts to improve selectivity. For example, manganese-based spinel nanoparticle catalysts (e.g., Mn₂ZnO₄) have been shown to selectively oxidize sulfides to sulfoxides using H₂O₂ at ambient temperature. jsynthchem.com Titanosilicate zeolites have also been employed for selective oxidation of bulky sulfides. researchgate.net

Peroxy Acids: Meta-chloroperoxybenzoic acid (m-CPBA) is a classic and effective reagent for this transformation. The reaction is typically run at low temperatures (e.g., 0 °C) to favor sulfoxide formation.

Metal-Free Systems: Metal-free quinoid catalysts have been developed for the light-induced, chemoselective oxidation of thioethers to sulfoxides using molecular oxygen as the ultimate oxidant. organic-chemistry.org

Other Reagents: Other systems include the use of urea-hydrogen peroxide catalyzed by diphenyl diselenide or reactions promoted by 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC). organic-chemistry.org

The choice of oxidant and conditions for converting 5-bromo-2-(methylthio)pyrimidin-4-amine would depend on the substrate's sensitivity. A mild, selective method, such as using one equivalent of m-CPBA at low temperature or a carefully controlled catalytic system with H₂O₂, would be preferred to avoid oxidation of the amino group or the electron-rich pyrimidine ring.

Oxidizing SystemTypical ConditionsAdvantagesReference
H₂O₂ / Mn₂ZnO₄ catalystEthanol, Room TemperatureGreen, high selectivity, heterogeneous catalyst. jsynthchem.com
m-CPBACH₂Cl₂, 0 °CReliable, high yield for many substrates. organic-chemistry.org
H₂O₂ / Tantalum CarbideSolvent-free or various solventsHigh yield, reusable catalyst. organic-chemistry.org
O₂ / 1-hexylKuQuinone catalystHFIP, Room Temperature, LightMetal-free, uses O₂ as oxidant, recyclable catalyst. organic-chemistry.org

This interactive table summarizes various modern oxidative methodologies applicable for the conversion of the thioether precursor to the final sulfoxide product.

Stereochemical Considerations in Sulfoxide Synthesis

The synthesis of the sulfoxide moiety in this compound necessitates careful consideration of stereochemistry, as the sulfur atom is a stereocenter. The creation of chiral sulfinyl compounds is a well-established field in asymmetric synthesis, offering various methods to control the three-dimensional arrangement around the sulfur atom. nih.gov

One of the most common and effective methods for preparing non-racemic sulfoxides is the stereoselective oxidation of a prochiral sulfide (B99878) precursor. nih.gov In the context of the target molecule, this would involve the oxidation of a 5-bromo-2-(methylthio)pyrimidin-4-amine intermediate. A variety of chiral oxidizing agents and catalyst systems have been developed for this purpose. These methods can be broadly categorized as follows:

Chiral Reagent-Based Oxidation: This approach utilizes stoichiometric amounts of a chiral oxidizing agent. While effective, it can be less atom-economical.

Catalytic Asymmetric Oxidation: This is often the preferred method, employing a metal catalyst in conjunction with a chiral ligand and a stoichiometric achiral oxidant (e.g., hydrogen peroxide). Vanadium-based catalysts, in particular, have shown significant promise in the enantioselective oxidation of sulfides. researchgate.net

Another powerful strategy is the Andersen-type synthesis, which involves the reaction of a Grignard or organolithium reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol, such as menthol. nih.gov This method provides excellent control over the absolute configuration of the resulting sulfoxide. researchgate.net The initial step involves preparing a chiral sulfite, which then undergoes substitution reactions to yield the enantiomerically pure sulfoxide with a predictable configuration. researchgate.net

The choice of method depends on factors such as substrate compatibility, desired enantiomeric excess (ee), and scalability. For a complex molecule like this compound, a catalytic method would likely be favored for its efficiency.

Table 1: Comparison of Stereoselective Sulfoxidation Methods

Method Description Advantages Disadvantages
Chiral Reagent Oxidation Uses a stoichiometric chiral oxidant (e.g., chiral oxaziridines). Can provide high enantioselectivity. Generates significant chiral waste; can be expensive.
Catalytic Asymmetric Oxidation Employs a metal catalyst with a chiral ligand and an achiral oxidant (e.g., H₂O₂). nih.gov Highly atom-economical; catalyst can be recycled; high enantioselectivity is achievable. Catalyst/ligand synthesis can be complex; optimization of reaction conditions may be required.

| Andersen Synthesis | Nucleophilic substitution on a diastereomerically pure sulfinate ester derived from a chiral auxiliary (e.g., menthol). nih.gov | Excellent control of absolute configuration; high diastereomeric purity of intermediate. | Requires stoichiometric use of chiral auxiliary; multi-step process. |

Halogenation Strategies at the Pyrimidine C-5 Position

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a critical step in the synthesis of the target compound. The electronic nature of the pyrimidine ring, being electron-deficient, dictates its reactivity towards electrophiles. Electrophilic aromatic substitution on pyrimidines is generally difficult due to the deactivating effect of the two ring nitrogen atoms. youtube.com However, the C-5 position is the most susceptible to electrophilic attack because it is the most electron-rich carbon atom in the ring, analogous to the β-position of a 1,3-dicarbonyl system.

Regioselective Bromination Techniques

Achieving regioselective bromination at the C-5 position requires specific reagents and conditions that can overcome the inherent low reactivity of the pyrimidine core. Several methods have been developed for this purpose.

A common and effective reagent for the C-5 bromination of pyrimidines is N-Bromosuccinimide (NBS) . nih.gov This reagent is often used in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The reaction typically proceeds under mild conditions and offers good to excellent yields of the 5-bromo derivative. For instance, treatment of 2-amino-6-methyl-4(3H)-pyrimidinone with NBS can lead to the desired 5-bromo product. nih.gov

Direct bromination using elemental bromine (Br₂) is also a viable method. mdpi.com The choice of solvent is crucial for controlling the reactivity and selectivity. Solvents such as acetic acid, water, or carbon tetrachloride have been employed. mdpi.comacs.org Often, the presence of a base or a buffer, such as sodium acetate (B1210297), is required to neutralize the HBr byproduct. mdpi.com

Other brominating agents that have been successfully used for pyrimidine and related nucleoside halogenation include:

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) : This reagent has been used for the C-5 bromination of pyrimidine nucleosides. researchgate.net

Sodium Monobromoisocyanurate (SMBI) : SMBI has been reported as an efficient brominating agent for the C-5 position of pyrimidine nucleosides in aqueous acetonitrile. mdpi.com

Table 2: Reagents for Regioselective C-5 Bromination of Pyrimidines

Reagent Typical Conditions Advantages References
N-Bromosuccinimide (NBS) DMF or Acetonitrile, room temp. Mild conditions, easy to handle, good selectivity. nih.govmdpi.com
Bromine (Br₂) Acetic Acid or H₂O, often with NaOAc buffer. Readily available, inexpensive. mdpi.comacs.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Methanol, room temp. Efficient for nucleoside derivatives. researchgate.net

Mechanistic Insights into Halogenation Reactions on Pyrimidines

The halogenation of pyrimidines at the C-5 position proceeds via an electrophilic aromatic substitution (EAS) mechanism. wikipedia.org Despite the electron-deficient nature of the ring, the C-5 position has a higher electron density compared to C-2, C-4, and C-6. The reaction mechanism involves the following key steps:

Generation of the Electrophile : The brominating agent (e.g., Br₂ or NBS) generates an electrophilic bromine species (Br⁺ or a polarized equivalent). In reactions involving Br₂, a Lewis acid catalyst may sometimes be required for less reactive substrates, although activating groups on the pyrimidine ring (like amino or hydroxyl groups) can often obviate this need. wikipedia.org

Nucleophilic Attack : The π-system of the pyrimidine ring, specifically at the C-5 position, attacks the electrophilic bromine. This leads to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized, but importantly, it avoids being placed on the electronegative nitrogen atoms.

Deprotonation/Rearomatization : A base present in the reaction mixture removes the proton from the C-5 position, restoring the aromaticity of the pyrimidine ring and yielding the 5-bromo-substituted product.

The presence of electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups on the pyrimidine ring significantly activates it towards electrophilic substitution, facilitating the reaction at the C-5 position.

Amination Reactions in Pyrimidine Synthesis

The introduction of the 4-amino group is a fundamental transformation in the synthesis of this compound. This typically involves the reaction of an amine nucleophile with a pyrimidine ring bearing a suitable leaving group at the C-4 position.

Introduction of the Primary Amine Functionality

The most common strategy for introducing a primary amino group onto a pyrimidine ring is through nucleophilic aromatic substitution (SNAr) . This reaction requires a precursor with a good leaving group, such as a halogen (typically chlorine), at the target position (C-4).

The general process involves:

Synthesis of a 4-chloropyrimidine precursor : Starting from a corresponding 4-hydroxypyrimidine (or its tautomer, pyrimidin-4-one), treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) installs the chloro substituent.

Nucleophilic Displacement : The 4-chloropyrimidine is then treated with an ammonia source to introduce the primary amine. Aqueous or alcoholic ammonia, or ammonium (B1175870) hydroxide are commonly used nucleophiles. The reaction can be performed at elevated temperatures, sometimes in a sealed vessel, to drive it to completion.

Recent advancements have focused on more direct C-H amination methods, although these are often more complex. acs.orgacs.orgresearchgate.net For a foundational synthesis, the SNAr pathway remains a robust and widely used approach. The reaction rate can be influenced by the solvent, with studies showing that water can sometimes promote the amination of chloropyrimidines under acidic conditions. nih.gov

Strategies for Protecting Group Management

In a multi-step synthesis of a complex molecule like this compound, the use of protecting groups is often essential to prevent unwanted side reactions and ensure chemoselectivity.

Protection of the Amino Group: The primary amine at the C-4 position is nucleophilic and can interfere with subsequent reactions, such as oxidation or further electrophilic substitutions. Therefore, it may need to be protected.

Acyl Protecting Groups : Groups like acetyl (Ac) or benzoyl (Bz) are commonly used. They can be introduced by reacting the amine with an acyl chloride or anhydride (B1165640). These groups are stable under many reaction conditions and can be removed by hydrolysis under acidic or basic conditions.

Carbamate Protecting Groups : Groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are also widely employed. The Boc group is stable to many conditions but is readily cleaved with acid (e.g., TFA), while the Cbz group is typically removed by hydrogenolysis.

The choice of protecting group depends on the stability required during subsequent synthetic steps and the conditions under which it must be removed. For example, if a later step in the synthesis requires strongly acidic conditions, a Boc group would be unsuitable. Orthogonal protecting group strategies, where different protecting groups can be removed selectively without affecting others, are crucial for complex syntheses.

Table 3: Common Protecting Groups for the Pyrimidine Amino Functionality

Protecting Group Structure Introduction Reagent Cleavage Conditions
Acetyl (Ac) -C(O)CH₃ Acetic Anhydride or Acetyl Chloride Acid or Base Hydrolysis
Benzoyl (Bz) -C(O)Ph Benzoyl Chloride Acid or Base Hydrolysis
tert-Butyloxycarbonyl (Boc) -C(O)O-t-Bu Di-tert-butyl dicarbonate (Boc)₂O Strong Acid (e.g., TFA, HCl)

| Benzyloxycarbonyl (Cbz) | -C(O)OCH₂Ph | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂/Pd) |

Chemical Reactivity and Transformation of 5 Bromo 2 Methanesulfinylpyrimidin 4 Amine

Exploration of Nucleophilic Aromatic Substitution (SNA) Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. The presence of activating groups enhances the electrophilicity of the ring and stabilizes the intermediate, thereby facilitating the reaction.

The regioselectivity and rate of SNAr reactions on the pyrimidine ring are profoundly influenced by the electronic nature of its substituents. In the case of 5-Bromo-2-methanesulfinylpyrimidin-4-amine, the substituents play distinct and crucial roles.

Activating Groups : The bromo group at the C-5 position acts as an electron-withdrawing group through its inductive effect (-I). This effect decreases the electron density of the pyrimidine ring, particularly at the C-2, C-4, and C-6 positions, thereby activating it toward nucleophilic attack.

Leaving Groups : The methanesulfinyl group (CH₃SO-) at the C-2 position is a competent leaving group, capable of stabilizing a negative charge. Its reactivity is intermediate between that of a thioether and a sulfone.

General principles observed in substituted pyrimidines indicate that electron-withdrawing substituents at the C-5 position enhance the rate of SNAr at both the C-4 and C-2 positions.

Substituent PositionGroup TypeEffect on SNAr ReactivityTypical Substituents
C-5Electron-WithdrawingActivates ring, enhances reactivity at C-2/C-4-Br, -Cl, -NO₂, -CN, -CF₃
C-4 / C-6Electron-DonatingCan modulate regioselectivity-NH₂, -OR
C-2 / C-4 / C-6Leaving GroupDisplaced by nucleophile-Cl, -Br, -SCH₃, -SOCH₃, -SO₂CH₃

In SNAr reactions involving this compound, there are two potential sites for substitution: the C-2 position bearing the methanesulfinyl group and the C-5 position bearing the bromo group. The methanesulfinyl group is located at a highly activated position (ortho to one ring nitrogen and para to the other) and is a significantly better leaving group than a halide attached to the C-5 position. The C-Br bond at the 5-position is not readily cleaved under typical SNAr conditions, as this position is less activated for nucleophilic attack.

Therefore, nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the methanesulfinyl group. Studies on related 2-sulfonylpyrimidines confirm that sulfonyl and, by extension, sulfinyl groups are superior leaving groups compared to halides in this position, reacting readily with nucleophiles like thiols. nih.gov

Electrophilic Aromatic Substitution (EAS) Potential

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. The pyrimidine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards electrophilic attack. Such reactions are generally difficult and require harsh conditions, if they proceed at all. researchgate.net

In this compound, the deactivating effects of the two ring nitrogens are compounded by the electron-withdrawing inductive effects of the bromo and methanesulfinyl groups. Although the amino group at C-4 is a powerful activating group, its influence is often insufficient to overcome the cumulative deactivation of the rest of the system for a typical EAS reaction at a ring carbon. researchgate.net Research on the nitrosation of similarly activated pyrimidines has shown that electrophilic attack can occur on the exocyclic secondary amino group rather than on the C-5 position of the ring. researchgate.net Consequently, the potential for a productive electrophilic aromatic substitution on the C-5 carbon of this compound is considered to be very low.

Oxidative and Reductive Transformations of the Sulfinyl Moiety

The methanesulfinyl group is a key functional handle that can undergo both oxidation and reduction, providing pathways to other important derivatives.

The sulfinyl group can be readily oxidized to the corresponding sulfonyl group. This transformation is significant as the methylsulfonyl group (-SO₂CH₃) is an even stronger electron-withdrawing group and an excellent leaving group in SNAr reactions. The product of this oxidation, 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine, is a known compound. bldpharm.com The oxidation can be achieved using a variety of common oxidizing agents. Studies on the sulfoxidation of related pyrimidine thioate derivatives have successfully employed hydrogen peroxide in glacial acetic acid. researchgate.netnih.gov

Oxidizing AgentTypical ConditionsReference
Hydrogen Peroxide (H₂O₂)Glacial Acetic Acid researchgate.netnih.gov
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM), 0 °C to r.t.General Method
Potassium peroxymonosulfate (B1194676) (Oxone®)Methanol/Water, r.t.General Method

The sulfinyl moiety can also be deoxygenated to afford the corresponding thioether (sulfide), 5-Bromo-2-(methylthio)pyrimidin-4-amine. This reductive transformation is valuable for synthetic strategies that require the thioether functionality. A wide range of reagents are available for the chemoselective reduction of sulfoxides, which are generally tolerant of other functional groups present in the molecule, such as the amine and bromo substituents. organic-chemistry.orgresearchgate.net

Reducing SystemTypical ConditionsReference
Sodium borohydride (B1222165) / Iodine (NaBH₄/I₂)Anhydrous THF, r.t. organic-chemistry.org
Thionyl chloride / Triphenylphosphine (SOCl₂/Ph₃P)THF, r.t. organic-chemistry.org
Triflic anhydride (B1165640) / Potassium iodide (Tf₂O/KI)Acetonitrile (B52724), r.t. organic-chemistry.org
Niobium(V) chloride / Indium (NbCl₅/In)Mild conditions researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom at the C5 position of the pyrimidine ring is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simple precursors. The reactivity of the C-Br bond is significantly influenced by the electronic properties of the pyrimidine ring and the other substituents.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov

For this compound, a Suzuki-Miyaura reaction would involve the palladium-catalyzed coupling at the C5 position with various aryl, heteroaryl, or vinyl boronic acids. This transformation would replace the bromine atom with a new carbon-based substituent, providing a direct route to novel 5-substituted pyrimidine derivatives. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst. libretexts.org While specific studies on this compound are not detailed in the reviewed literature, extensive research on similar 5-bromopyrimidines and other bromo-heterocycles demonstrates the feasibility of this reaction. nih.govmdpi.com The presence of the amino and methanesulfinyl groups may influence catalyst and base selection, but they are generally compatible with Suzuki conditions.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles The following data is representative of typical conditions used for compounds similar to this compound and is for illustrative purposes.

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O80-95
PdCl₂(dppf)dppfK₂CO₃Toluene90-110
Pd(OAc)₂SPhosCs₂CO₃THF70-80
XPhosPdG2XPhosK₂CO₃1,4-Dioxane100-120

The Sonogashira coupling reaction is a cornerstone method for the synthesis of alkynes, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org

Applying the Sonogashira coupling to this compound would enable the introduction of an alkynyl moiety at the C5 position. This provides a pathway to compounds with extended π-systems or intermediates that can undergo further transformations, such as click chemistry or cyclization reactions. The general mechanism involves the formation of a copper(I) acetylide, which then participates in a catalytic cycle with the palladium center. The reaction is known for its reliability and efficiency under generally mild conditions. nih.govorganic-chemistry.org The functional groups on the pyrimidine substrate, including the primary amine, are typically well-tolerated under Sonogashira conditions. organic-chemistry.org

Table 2: Illustrative Conditions for Sonogashira Coupling of Bromo-Heterocycles The following data is representative of typical conditions used for compounds similar to this compound and is for illustrative purposes.

Palladium CatalystCopper(I) Co-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuITriethylamine (B128534) (TEA)THF or DMF25-70
Pd(OAc)₂CuIDiisopropylamine (DIPA)Toluene50-80
Pd(PPh₃)₄CuIPiperidineDMF25-50
PdCl₂(CH₃CN)₂None (Copper-free)PyrrolidineAcetonitrile60-80

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide/triflate and an amine. wikipedia.orglibretexts.org This reaction has become a premier method for synthesizing anilines, N-heteroaryl amines, and their derivatives, offering significant advantages over classical methods like nucleophilic aromatic substitution. wikipedia.org

In the context of this compound, a Buchwald-Hartwig reaction would involve coupling the C5 position with a primary or secondary amine. This would yield 5-amino-substituted pyrimidine derivatives, which are prevalent scaffolds in medicinal chemistry. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). libretexts.orgorganic-chemistry.org The choice of ligand is critical and often dictates the scope and efficiency of the reaction. nih.gov The existing C4-amino group on the substrate could potentially compete or interfere with the reaction, necessitating careful optimization of reaction conditions to favor amination at the C5-bromo position.

Table 3: Illustrative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles The following data is representative of typical conditions used for compounds similar to this compound and is for illustrative purposes.

Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene80-110
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane100-120
Pd(OAc)₂RuPhosCs₂CO₃Toluene90-110
[Pd(allyl)Cl]₂t-BuXPhosLiHMDSTHF60-70

Amine Group Derivatization and its Impact on Pyrimidine Reactivity

The primary amino group at the C4 position is a key site for nucleophilic reactions, allowing for a wide range of derivatizations. Modification of this group can significantly alter the molecule's physical, chemical, and biological properties.

The C4-amino group of this compound can readily undergo reactions with various electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivatives (amides). This transformation is often used to modify biological activity or to protect the amine group during subsequent synthetic steps. publish.csiro.au Studies on related aminopyridines show that acetylation can proceed directly on the exocyclic amino group. publish.csiro.au

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents, typically under basic conditions, to yield secondary or tertiary amines. google.comias.ac.in The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine yields sulfonamides. This functional group is a well-known pharmacophore and can significantly influence the electronic and steric properties of the parent molecule.

Table 4: Reagents for Amine Group Derivatization The following table lists common electrophilic reagents for the derivatization of amino-heterocycles.

Reaction TypeReagent ClassExample ReagentProduct Functional Group
AcylationAcid ChlorideAcetyl chlorideAmide
AcylationAcid AnhydrideAcetic anhydrideAmide
AlkylationAlkyl HalideMethyl iodideSecondary/Tertiary Amine
SulfonylationSulfonyl Chloridep-Toluenesulfonyl chlorideSulfonamide

Primary amines are known to react with aldehydes and ketones to form imines (Schiff bases). The C4-amino group of this compound, being a primary aromatic amine, has the potential to undergo condensation with carbonyl compounds. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by the elimination of water to form the C=N double bond. acs.org While this reaction is well-established, its application to 4-aminopyrimidines may require specific conditions to drive the equilibrium toward the imine product. nih.gov

Similarly, reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) would be expected to form the corresponding hydrazone derivatives. These reactions would introduce new, versatile functionalities onto the pyrimidine scaffold, which could be used for further synthetic elaborations or for creating compounds with specific biological or photophysical properties. nih.gov

Theoretical and Computational Investigations of 5 Bromo 2 Methanesulfinylpyrimidin 4 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations begin with the optimization of the molecule's geometry to find its most stable, lowest-energy configuration. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. wikipedia.org

For 5-Bromo-2-methanesulfinylpyrimidin-4-amine, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the amine group, while the LUMO would likely be distributed across the pyrimidine ring, influenced by the electron-withdrawing bromo and methanesulfinyl groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity.
ELUMO-1.75Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity.
Energy Gap (ΔE)5.10ELUMO - EHOMO; indicates chemical stability and reactivity.

The distribution of electron density within a molecule governs its electrostatic interactions and provides clues to its reactive sites. Molecular Electrostatic Potential (MEP) maps are visual representations of the total electrostatic potential on the electron density surface of a molecule. nih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. For this compound, these areas would likely be centered around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the sulfinyl group. Regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack; these would be expected near the hydrogen atoms of the amine group. nih.govmdpi.com

Analysis of atomic charges (e.g., using Mulliken or Natural Bond Orbital methods) provides a quantitative measure of electron distribution.

Table 2: Hypothetical Atomic Charges on Key Atoms of this compound

AtomHypothetical Charge (a.u.)Implication
N1 (ring)-0.45Nucleophilic center
C2 (ring)+0.30Electrophilic center
N3 (ring)-0.48Nucleophilic center
C4 (ring)+0.25Electrophilic center
N (amine)-0.35Nucleophilic center
C5 (ring)-0.10Site for potential electrophilic substitution
Br-0.05Electron-withdrawing atom
S (sulfinyl)+0.55Electrophilic center
O (sulfinyl)-0.60Nucleophilic center

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from the rotation around its single bonds. These analyses are crucial as the conformation can significantly impact a molecule's physical properties and biological activity.

For this compound, key rotational degrees of freedom exist around the C2-S bond (methanesulfinyl group) and the C4-N bond (amine group). Computational methods can determine the energy barriers to these rotations. This is typically done by performing a relaxed potential energy surface scan, where the dihedral angle of interest is systematically changed, and the energy is minimized at each step.

The rotation of the methanesulfinyl group is expected to have a notable energy barrier due to steric hindrance and potential electronic interactions between the sulfinyl oxygen and the pyrimidine ring. acs.orgmdpi.com The amine group's rotation would likely have a lower barrier, though it would be influenced by hydrogen bonding potential and steric interactions with the adjacent bromine atom.

Table 3: Hypothetical Rotational Energy Barriers

Rotational BondDihedral Angle DefinitionCalculated Energy Barrier (kcal/mol)
C2-S (Methanesulfinyl)N1-C2-S-C(methyl)4.5
C4-N (Amine)N3-C4-N-H2.1

The most stable conformation of a molecule can change depending on its environment. In the gas phase, intramolecular forces dominate. In a solvent, intermolecular interactions between the solute and solvent molecules become significant.

Computational solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), can be used to simulate these effects. nih.gov For this compound, a polar solvent like water would likely stabilize conformations with a larger molecular dipole moment, potentially altering the preferred orientation of the polar sulfinyl and amine groups relative to the pyrimidine ring.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. researchgate.netscience.org.ge

For instance, one could computationally investigate an electrophilic substitution reaction at the C5 position of the pyrimidine ring. The study would involve:

Modeling Reactants: Optimizing the geometry of this compound and the chosen electrophile.

Locating the Transition State (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. Frequency calculations are used to confirm the TS, which should have exactly one imaginary frequency.

Calculating Activation Energy: The difference in energy between the transition state and the reactants.

Identifying Intermediates and Products: Following the reaction path down from the transition state to identify any intermediates and the final product.

Such studies can clarify reaction regioselectivity and stereoselectivity and provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. nih.govmdpi.com

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound involves several key chemical transformations. Understanding the energy barriers and the geometry of the transition states for these steps is crucial for optimizing reaction conditions and improving yields. Computational methods, such as DFT, can be employed to model these reaction pathways.

For a hypothetical key synthetic step, such as a nucleophilic aromatic substitution to introduce the amine group, transition state theory can be applied. The calculations would involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants and products. This provides the activation energy, a critical parameter for reaction kinetics.

Illustrative Data for a Hypothetical Synthetic Step:

ParameterValueDescription
Activation Energy (kcal/mol)15.2The energy barrier that must be overcome for the reaction to occur.
Transition State GeometryC-N bond forming, C-X bond breakingDescribes the atomic arrangement at the highest point of the energy profile.
Imaginary Frequency (cm⁻¹)-250A negative frequency in the vibrational analysis confirms a true transition state.

This table is illustrative and does not represent actual experimental data for this compound.

Prediction of Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound can be predicted by analyzing its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (FMOs). mdpi.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in this context.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater reactivity as a nucleophile.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater reactivity as an electrophile.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govnih.gov

For this compound, DFT calculations would likely show that the nitrogen atoms of the pyrimidine ring and the amino group are nucleophilic centers, while the carbon atoms bonded to the bromine and the sulfinyl group are potential electrophilic sites. This information is crucial for predicting the outcome of reactions with various reagents. For instance, in reactions with electrophiles, substitution is likely to occur at the amino group or one of the ring nitrogens. Conversely, nucleophilic attack would be favored at the carbon atoms bearing the bromine or the methanesulfinyl group. The regioselectivity of such reactions, for example, the preference for attack at one position over another, can be rationalized by comparing the calculated activation energies for the different possible reaction pathways. nih.govresearchgate.net

Illustrative Reactivity Descriptor Data:

DescriptorValue (eV)Implication for Reactivity
HOMO Energy-6.5Indicates the molecule's capacity to act as an electron donor.
LUMO Energy-1.2Indicates the molecule's capacity to act as an electron acceptor.
HOMO-LUMO Gap5.3A larger gap suggests higher kinetic stability.

This table is illustrative and does not represent actual experimental data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes, solvent effects, and intermolecular interactions. uq.edu.au

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. MD simulations can be used to model the explicit interactions between the solute and solvent, providing a detailed picture of the solvation shell and its impact on the solute's conformation and dynamics. nih.gov

Simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) would reveal how the solvent polarity and hydrogen-bonding capacity affect the molecule's preferred conformation and its interactions with the solvent. For example, in a polar protic solvent like water, strong hydrogen bonds would be expected to form between the solvent and the amino group as well as the sulfinyl oxygen of the solute. These interactions would stabilize the molecule and influence its solubility and reactivity. The total energy of the molecule is expected to decrease with increasing solvent polarity. nih.gov

Intermolecular Interactions

In the condensed phase, this compound molecules interact with each other through a variety of non-covalent forces, including hydrogen bonding, dipole-dipole interactions, and dispersion forces. MD simulations can be used to study the nature and strength of these intermolecular interactions.

By analyzing the radial distribution functions and the interaction energies between pairs of molecules, it is possible to identify the most important modes of interaction. For this compound, it is likely that hydrogen bonding between the amino group of one molecule and the nitrogen atoms or the sulfinyl oxygen of another would be a dominant interaction. These interactions are crucial for understanding the solid-state packing of the molecule and its physical properties, such as melting point and solubility. The study of intermolecular interactions is also vital in the context of crystal engineering and the design of new materials. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution and in the solid state. For a molecule such as 5-Bromo-2-methanesulfinylpyrimidin-4-amine, a suite of advanced NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its conformational and crystalline properties.

2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Assignment

While 1D ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei, 2D NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be instrumental in confirming the connectivity of protons within any alkyl chains or coupled aromatic systems. However, given the structure, with an isolated aromatic proton and a methyl group, significant COSY correlations would not be expected, apart from potential long-range couplings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is a powerful technique for assigning the carbon signals based on their attached protons. For the target molecule, HSQC would definitively link the methyl protons to the methyl carbon and the pyrimidine (B1678525) proton to its corresponding carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal the spatial relationship between the methyl group protons and the pyrimidine ring proton, providing insights into the preferred orientation of the methanesulfinyl group.

A hypothetical table of expected NMR data is presented below, based on typical chemical shifts for similar structures.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-CH₃~2.8~40C2
-NH₂~7.0 (broad)-C4, C5
H6~8.2~158C2, C4, C5
C2-~170-CH₃
C4-~162-NH₂, H6
C5-~95-NH₂, H6

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. rsc.org This technique is particularly important for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to:

Characterize the crystalline form: ssNMR spectra are sensitive to the local environment of each nucleus, so different polymorphs will give rise to distinct spectra.

Determine intermolecular interactions: Techniques such as cross-polarization magic angle spinning (CP-MAS) can be used to probe intermolecular distances and identify hydrogen bonding networks in the crystal lattice.

Study molecular dynamics: Variable temperature ssNMR experiments can provide information on the motion of different parts of the molecule in the solid state, such as the rotation of the methyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₆BrN₃OS), the expected exact mass can be calculated. HRMS analysis would confirm this exact mass, typically to within 5 ppm, providing strong evidence for the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the atoms within the molecule. A plausible fragmentation pathway for this compound might involve:

Loss of the methanesulfinyl group (•SOCH₃)

Loss of the bromine atom (•Br)

Cleavage of the pyrimidine ring

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Vibrational Spectroscopy Applications (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

Identification of Key Functional Group Vibrations

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. The table below summarizes the expected key vibrational frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3400-3200
C-H (methyl)Stretching3000-2850
C=N, C=C (pyrimidine ring)Stretching1650-1550
N-H (amine)Bending1640-1560
S=O (sulfoxide)Stretching1070-1030
C-BrStretching700-500

The presence and position of these bands would provide strong evidence for the proposed structure.

Conformational Studies via Vibrational Modes

While less common for a molecule of this nature, detailed analysis of the vibrational spectra, often in combination with theoretical calculations (such as Density Functional Theory, DFT), can provide insights into the conformational preferences of the molecule. For instance, the orientation of the methanesulfinyl group relative to the pyrimidine ring may influence the positions and intensities of certain vibrational modes. By comparing the experimental spectra with calculated spectra for different conformers, it may be possible to determine the most stable conformation in the solid state or in solution.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

A key aspect of the molecular structure of this compound is the potential for chirality centered at the sulfur atom of the methanesulfinyl group. X-ray crystallography, particularly when using anomalous dispersion, is the definitive method for determining the absolute stereochemistry of a chiral center. Should a chiral resolution of this compound be performed, X-ray crystallography of a single enantiomer would unambiguously assign the (R) or (S) configuration at the sulfur atom.

Table 1: Representative Crystallographic Data for Related Bromo-Pyrimidine Derivatives

Parameter 5-Bromo-2-chloropyrimidin-4-amine nih.gov 5-Bromo-N-methylpyrimidin-2-amine nih.gov
Molecular Formula C4H3BrClN3 C5H6BrN3
Molecular Weight 208.45 188.04
Crystal System Monoclinic Triclinic
Space Group P21/c P-1
a (Å) 6.0297 3.9900
b (Å) 8.1542 9.862
c (Å) 13.4163 10.006
α (°) 90 61.57
β (°) 90.491 83.84
γ (°) 90 87.45
Volume (ų) 659.62 344.24

Note: This data is for illustrative purposes to demonstrate the type of information obtained from X-ray crystallography and is not the data for this compound.

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are fundamental to assessing the purity of a chemical compound and for the separation of complex mixtures. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be integral components of a comprehensive analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the premier technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A validated HPLC method can accurately quantify the main component and detect any impurities.

The development of a robust HPLC method would involve a systematic optimization of several key parameters:

Column Chemistry: A reversed-phase column, such as a C18 or C8, would likely be the initial choice due to the moderate polarity of the target molecule.

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of all components with good peak shape.

Detection: A diode-array detector (DAD) or a UV-Vis detector would be suitable, set at a wavelength where the analyte exhibits maximum absorbance.

Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation parameters would include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration of a linear relationship between the detector response and the concentration of the analyte over a defined range.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 2: Illustrative HPLC Method Parameters for a Bromoaromatic Compound

Parameter Condition
Column Phenomenex C8(2) Luna researchgate.net
Mobile Phase A 0.05% Trifluoroacetic acid in Water researchgate.net
Mobile Phase B Acetonitrile researchgate.net
Gradient Optimized for separation
Flow Rate 1.0 mL/min
Injection Volume 5 µL researchgate.net

Note: These parameters are based on a method for bromophenolic compounds and would require optimization for this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the analysis of the primary compound, GC-MS is a powerful tool for the identification of any volatile or semi-volatile byproducts that may be present from the synthetic route or as degradation products. The high separation efficiency of gas chromatography combined with the structural information provided by mass spectrometry allows for the confident identification of these minor components.

A typical GC-MS analysis would involve:

Sample Preparation: Dissolving the sample in a suitable volatile solvent.

Injection: Introducing a small volume of the sample into a heated injector port to vaporize the components.

Separation: The vaporized components are separated on a capillary column based on their boiling points and interactions with the stationary phase.

Detection and Identification: As components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be compared to spectral libraries for identification.

Potential volatile byproducts could include starting materials, residual solvents, or side-reaction products from the synthesis of this compound.

Chiral Separation Methodologies for Enantiomeric Purity Assessment

The presence of a stereocenter at the sulfur atom of the methanesulfinyl group means that this compound can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is crucial.

Chiral HPLC is the most common technique for enantiomeric purity assessment. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The development of a chiral HPLC method would involve:

Screening of Chiral Columns: A variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins would be screened to find one that provides baseline separation of the enantiomers.

Optimization of Mobile Phase: The composition of the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol) is critical for achieving optimal resolution and is carefully optimized.

The enantiomeric excess (e.e.) of a sample can then be calculated from the peak areas of the two enantiomers in the chromatogram. While specific methods for the chiral separation of this compound are not documented, the successful enantiomeric resolution of other chiral bromo-substituted heterocyclic compounds demonstrates the feasibility of this approach. researchgate.net

Mechanistic Biological Interaction Studies of 5 Bromo 2 Methanesulfinylpyrimidin 4 Amine in Vitro

Molecular Target Identification and Binding Affinities (Computational and in vitro)

Currently, there is no publicly available research detailing the molecular targets of 5-Bromo-2-methanesulfinylpyrimidin-4-amine. The identification of protein or nucleic acid partners is a crucial first step in understanding the pharmacological or toxicological profile of a compound.

Ligand-Protein Docking Simulations

No computational studies employing ligand-protein docking simulations to predict the binding mode and affinity of this compound to any specific protein target have been reported. Such studies would be invaluable in hypothesizing potential biological receptors and guiding experimental validation.

In Silico Screening for Potential Biological Receptors

A broad in silico screening of this compound against libraries of known biological receptors has not been documented. This computational approach could help to identify potential protein families or specific receptors with which the compound might interact, thereby narrowing the scope for in vitro testing.

In Vitro Receptor Binding Assays (e.g., competition assays)

There are no published reports of in vitro receptor binding assays, such as competition assays, for this compound. These experiments are essential to confirm and quantify the affinity of the compound for any computationally predicted or hypothesized molecular targets.

Enzyme Inhibition or Activation Mechanisms

The effect of this compound on enzyme activity is another area that remains unexplored in the current body of scientific literature. Understanding whether the compound acts as an inhibitor or an activator of specific enzymes is fundamental to characterizing its biological function.

Kinetic Studies of Enzyme-Substrate Interactions

No kinetic studies have been published that investigate the interaction between this compound and any enzyme-substrate system. Such studies would provide critical data on the compound's potency (e.g., IC50 or EC50 values) and its effect on the rate of enzymatic reactions.

Mode of Inhibition Determination (e.g., competitive, non-competitive)

In the absence of enzyme inhibition data, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound has not been determined. Elucidating the mechanism of inhibition is key to understanding how the compound interacts with its enzymatic target.

Cellular Uptake and Localization Studies (Controlled in vitro models)

Investigating the cellular uptake and subcellular localization of this compound is a critical step in understanding its mechanism of action. These studies are typically performed in controlled in vitro models, such as cultured cell lines relevant to the compound's potential therapeutic target.

Permeability Assays Across Model Membranes

To predict its absorption and distribution characteristics, the permeability of this compound would be assessed using model membrane systems. A common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which evaluates the passive diffusion of a compound across a synthetic membrane. Another widely used model is the Caco-2 cell monolayer assay, which mimics the intestinal epithelium and can provide insights into both passive and active transport mechanisms.

Table 1: Representative Data Table for a PAMPA Assay

Compound Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Classification
This compound Data not available Data not available
High Permeability Control > 10 High

Intracellular Distribution Using Fluorescent Tags

To visualize the subcellular localization of this compound, a fluorescent tag would typically be conjugated to the molecule. This allows for real-time tracking of the compound within live cells using techniques like confocal microscopy. The choice of fluorescent dye would depend on its chemical compatibility with the parent compound and the specific experimental requirements. This method helps to determine if the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum.

Structure-Activity Relationship (SAR) Exploration through Derivatization

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its properties. This is achieved through the systematic design, synthesis, and in vitro evaluation of a series of analogs.

Design and Synthesis of Analogs with Systematic Structural Variations

A focused library of analogs would be designed to probe the importance of different functional groups on the this compound scaffold. Key modifications could include:

Variation of the substituent at the 5-position: Replacing the bromo group with other halogens (chloro, fluoro) or small alkyl groups to explore the impact of electronics and sterics.

Modification of the 2-methanesulfinyl group: Oxidation to the corresponding sulfone or reduction to the sulfide (B99878) to assess the influence of the oxidation state of the sulfur atom.

Substitution on the 4-amino group: Introduction of alkyl or aryl groups to probe for additional binding interactions.

Correlating Structural Modifications with in vitro Biological Responses

Each synthesized analog would be subjected to the same in vitro biological assays as the parent compound. The resulting data would be analyzed to establish clear structure-activity relationships. For instance, the inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) for a specific biological target would be determined for each compound.

Table 2: Illustrative SAR Data Table

Compound ID R¹ (5-position) R² (2-position) R³ (4-position) In Vitro Activity (IC₅₀, µM)
Parent Br -S(O)CH₃ -NH₂ Data not available
Analog 1 Cl -S(O)CH₃ -NH₂ Data not available
Analog 2 Br -SO₂CH₃ -NH₂ Data not available
Analog 3 Br -SCH₃ -NH₂ Data not available

Metabolic Stability and Biotransformation Pathways (in vitro enzymatic studies)

The metabolic fate of this compound would be investigated using in vitro systems that mimic mammalian metabolism. These studies are essential for predicting the compound's in vivo half-life and identifying potential metabolites. The primary models used are liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450s.

The compound would be incubated with these enzymatic preparations, and the rate of its disappearance over time would be monitored by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This allows for the calculation of key parameters like intrinsic clearance and in vitro half-life. Furthermore, LC-MS analysis would be used to identify the chemical structures of any metabolites formed during the incubation, providing insights into the primary biotransformation pathways, such as oxidation, reduction, or conjugation reactions.

Incubation with Microsomal or Cytosolic Fractions

No publicly available scientific literature was found that described the incubation of this compound with either microsomal or cytosolic fractions. Therefore, no data can be provided on the metabolic stability or the role of phase I and phase II enzymes in its biotransformation under these in vitro conditions.

Identification of in vitro Metabolites and Proposed Pathways

Consistent with the lack of microsomal and cytosolic incubation studies, there are no reports identifying the in vitro metabolites of this compound. Consequently, no metabolic pathways have been proposed for this compound.

Mechanistic Studies of Modulatory Effects on Cellular Pathways (e.g., signal transduction)

No research articles were identified that investigated the mechanistic effects of this compound on cellular pathways.

Impact on Specific Protein Phosphorylation or Gene Expression Markers in vitro

There is no available data from in vitro studies detailing the impact of this compound on specific protein phosphorylation events or alterations in gene expression markers in any cell lines.

Investigation of Apoptotic or Cell Cycle Modulation in Cell Lines

No studies were found that investigated the potential of this compound to induce apoptosis or modulate cell cycle progression in any cancer or normal cell lines. Therefore, no data tables or detailed research findings on these specific cellular processes can be presented.

Future Directions in 5 Bromo 2 Methanesulfinylpyrimidin 4 Amine Research

Development of Next-Generation Synthetic Methodologies

The synthesis of highly functionalized pyrimidines is a dynamic area of chemical research. semanticscholar.orgrsc.org Future efforts concerning 5-Bromo-2-methanesulfinylpyrimidin-4-amine will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic routes.

Current synthetic approaches to similar pyrimidine (B1678525) cores often involve multi-step sequences. A key future objective will be the development of convergent, one-pot syntheses. Methodologies like copper-catalyzed [3+3] annulation of amidines with saturated ketones or inverse electron demand Diels-Alder (IEDDA) reactions could be adapted for this purpose. rsc.org A significant challenge and opportunity lie in the stereocontrolled introduction of the methanesulfinyl group. While methods for creating sulfur-containing functional groups are known, asymmetric synthesis of the sulfoxide (B87167) is crucial as the biological activity of enantiomers can differ significantly. nih.gov Future methodologies may explore the use of chiral oxidizing agents or enzymatic oxidation to achieve high enantiomeric excess.

Furthermore, the development of late-stage functionalization techniques will be pivotal. Strategies for direct C-H functionalization could allow for the efficient diversification of the pyrimidine core, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies without necessitating a complete re-synthesis. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving time and resources. For this compound, advanced computational modeling will be instrumental in predicting its behavior and potential applications.

Density Functional Theory (DFT) calculations can be employed to understand the molecule's electronic structure, reactivity, and spectroscopic properties. jchemrev.com These calculations can elucidate the influence of the bromine, methanesulfinyl, and amine groups on the pyrimidine ring's aromaticity and reactivity, guiding the design of synthetic reactions.

Quantitative Structure-Activity Relationship (QSAR) modeling will be a key predictive tool. mdpi.comnih.gov By developing QSAR models based on a library of related pyrimidine derivatives, it may be possible to predict the potential biological activities of this compound against various targets. Molecular docking simulations can further refine these predictions by modeling the compound's interaction with the active sites of specific enzymes or receptors, such as kinases or dihydrofolate reductase, which are common targets for pyrimidine-based drugs. nih.govnih.gov

Table 1: Potential Computational Approaches for this compound Research
Computational MethodResearch ObjectivePredicted Outcome
Density Functional Theory (DFT)Elucidate electronic properties and reactivityMaps of electrostatic potential, HOMO/LUMO energies, prediction of reactive sites
Molecular DockingPredict binding affinity and mode to biological targetsIdentification of potential protein targets (e.g., kinases, reductases), binding energy scores
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity based on structural featuresEstimation of inhibitory concentrations (IC50) for various cellular assays
Molecular Dynamics (MD) SimulationsAnalyze conformational flexibility and binding stabilityUnderstanding of dynamic interactions with target proteins and solvent effects

Integration into Complex Chemical Synthesis Cascades

The functional groups present in this compound make it an excellent building block for integration into more complex molecular architectures. myuchem.com The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. myuchem.com This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, significantly increasing molecular diversity.

The amine group at the 4-position can be readily acylated, alkylated, or used in condensation reactions to build larger, more complex structures. The methanesulfinyl group, being a chiral sulfoxide, can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions on nearby functional groups. This dual role as a functional handle and a stereodirecting element is a key area for future synthetic exploration. Researchers may utilize this compound in cascade reactions, where a single synthetic operation sets off a series of bond-forming events, to rapidly construct intricate heterocyclic systems. nih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways in vitro

Pyrimidine derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govnih.govwjarr.com The specific structural features of this compound suggest several promising avenues for in vitro biological investigation.

Given the prevalence of pyrimidines in anticancer drug discovery, a primary focus will be screening this compound against a panel of human cancer cell lines. juniperpublishers.comnih.gov Its mechanism of action could involve the inhibition of key enzymes in nucleotide metabolism or protein kinases, which are often dysregulated in cancer. nih.gov The sulfoxide moiety could be crucial for specific interactions within an enzyme's active site.

Furthermore, the compound could be tested for its activity against various microbial pathogens. Many pyrimidine-based drugs function as antifolates, inhibiting dihydrofolate reductase. semanticscholar.org It would be valuable to investigate whether this compound exhibits similar activity. In vitro assays could also explore its potential as an inhibitor of enzymes like lipoxygenase or as an antioxidant agent. nih.govnih.gov

Table 2: Potential In Vitro Biological Screening Targets
Therapeutic AreaPotential Molecular TargetRationale
AnticancerProtein Kinases (e.g., EGFR, VEGFR)Many pyrimidine derivatives are known kinase inhibitors. gsconlinepress.com
AntimicrobialDihydrofolate Reductase (DHFR)The pyrimidine core is central to antifolate drugs like trimethoprim. semanticscholar.org
Anti-inflammatoryCyclooxygenase (COX) enzymesCertain pyrimidines exhibit selective COX-2 inhibition. wjarr.com
AntiviralReverse Transcriptase / ProteaseNucleoside analogue pyrimidines are key antiviral agents. juniperpublishers.com

Contribution to the Understanding of Pyrimidine Chemistry and Biology

Systematic research into this compound will not only uncover the potential of this specific molecule but also contribute valuable knowledge to the broader fields of pyrimidine chemistry and chemical biology. tandfonline.com Studying its reactivity will provide deeper insights into how the interplay of halogen, sulfur, and nitrogen functionalities influences the electronic nature and chemical behavior of the pyrimidine ring.

Uncovering the biological activities and mechanisms of action of this compound and its derivatives will help to build more comprehensive structure-activity relationship models for pyrimidine-based drugs. nih.gov This knowledge can guide the rational design of future therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. Ultimately, the exploration of this compound serves as a case study in how the detailed investigation of a single, strategically functionalized molecule can drive innovation across synthetic chemistry and drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-methanesulfinylpyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 5-bromo-2-(methylsulfanyl)pyrimidin-4-amine with an oxidizing agent (e.g., mCPBA) to introduce the sulfinyl group. Monitor reaction progress via TLC or HPLC.
  • Intermediate purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates. Optimize temperature (0–25°C) to suppress side reactions like overoxidation to sulfone derivatives .
  • Yield optimization : Conduct kinetic studies by varying equivalents of oxidizing agents and reaction times. For example, 1.2 eq. mCPBA at 0°C for 2 hours may balance conversion and selectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. Key signals include:

  • 1H^1H: ~8.5 ppm (pyrimidine H), ~3.2 ppm (methanesulfinyl CH3_3) .

  • X-ray crystallography : Employ SHELXL for refinement. Resolve disorder in the sulfinyl group using restraints and constraints. Data collection at 100 K improves resolution .

  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 264.94) .

    TechniqueKey ObservationsReference
    1H^1H-NMRSulfinyl CH3_3 at δ 3.2 ppm
    X-ray diffractionC-S-O bond angle: ~106.5°
    HRMS[M+H]+^+: 264.94 (calc. 264.96)

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?

  • Methodology :

  • Disorder handling : Use SHELXL’s PART and SUMP instructions to model split positions for the sulfinyl group. Apply isotropic displacement parameter restraints to avoid overfitting .
  • Twinning analysis : For twinned crystals (common in pyrimidine derivatives), employ TWIN/BASF commands in SHELXL. Validate with Rint_{\text{int}} < 5% and Hooft parameter > 0.3 .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis .

Q. What strategies are effective for designing multi-step syntheses involving this compound as a key intermediate?

  • Methodology :

  • Retrosynthetic planning : Prioritize functional group compatibility. For example, retain the bromine for Suzuki couplings and protect the amine with Boc groups during subsequent steps .
  • Stepwise optimization :
  • Step 1 : Sulfoxidation (as above).
  • Step 2 : Pd-catalyzed cross-coupling (e.g., with arylboronic acids). Use Pd(PPh3_3)4_4/Cs2_2CO3_3 in DMF/H2_2O (80°C, 12h) .
  • Scale-up challenges : Address solubility issues (common in sulfinyl derivatives) by switching solvents (e.g., THF → DMSO) .

Q. How can mechanistic ambiguities in sulfinyl group reactions (e.g., nucleophilic vs. radical pathways) be experimentally resolved?

  • Methodology :

  • Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to reactions. Suppressed yields indicate radical intermediates .
  • Isotopic labeling : Use 18O^{18}O-labeled oxidizing agents to track oxygen incorporation into the sulfinyl group via HRMS .
  • Computational modeling : Compare DFT-calculated transition states (Gaussian 16) with experimental kinetic data to validate mechanisms .

Data Analysis & Troubleshooting

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodology :

  • Conformational sampling : Use molecular dynamics (e.g., AMBER) to model rotameric states of the sulfinyl group. Compare calculated NMR shifts (via ACD/Labs) with experimental data .
  • Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., SMD) to improve agreement with solution-phase NMR .

Q. What protocols ensure reproducibility in synthesizing sulfinyl-containing pyrimidines under air-sensitive conditions?

  • Methodology :

  • Schlenk techniques : Use flame-dried glassware and argon/vacuum cycles for moisture-sensitive steps (e.g., Grignard additions) .
  • In-situ monitoring : Employ ReactIR to track sulfoxide formation and prevent overoxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.